molecular formula C16H14N2O8S B12799624 Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate CAS No. 94134-37-9

Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate

Cat. No.: B12799624
CAS No.: 94134-37-9
M. Wt: 394.4 g/mol
InChI Key: GYMDXZVEVWMFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulphonate group, a nitrophenyl group, and a dioxopropyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate typically involves multiple steps. One common method starts with the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulphonation processes, utilizing specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents such as hydrogen gas with a catalyst, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce carboxylic acid derivatives.

Scientific Research Applications

Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulphonate group enhances the compound’s solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-nitroacetophenone: A precursor in the synthesis of the target compound.

    N-(4-Methoxy-3-nitrophenyl)acetamide:

Uniqueness

Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

94134-37-9

Molecular Formula

C16H14N2O8S

Molecular Weight

394.4 g/mol

IUPAC Name

4-methoxy-3-[[3-(3-nitrophenyl)-3-oxopropanoyl]amino]benzenesulfonic acid

InChI

InChI=1S/C16H14N2O8S/c1-26-15-6-5-12(27(23,24)25)8-13(15)17-16(20)9-14(19)10-3-2-4-11(7-10)18(21)22/h2-8H,9H2,1H3,(H,17,20)(H,23,24,25)

InChI Key

GYMDXZVEVWMFOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.